
1-Benzylpiperidine-2-carbothioamide
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Overview
Description
1-Benzylpiperidine-2-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a carbothioamide group at the second position of the piperidine ring.
Preparation Methods
The synthesis of 1-Benzylpiperidine-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylpiperidine and thiocarbonyldiimidazole.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.
Procedure: The 1-benzylpiperidine is dissolved in an appropriate solvent, such as dichloromethane, and thiocarbonyldiimidazole is added slowly with stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioamide Group
The thiocarbonyl (C=S) group serves as a reactive site for nucleophilic attack due to its polarization. Key reactions include:
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Hydrolysis : Under acidic or basic conditions, the thioamide can hydrolyze to form the corresponding carboxamide or carboxylic acid. For example, treatment with aqueous HCl generates 1-benzylpiperidine-2-carboxamide, while stronger alkaline conditions may yield the carboxylic acid derivative .
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Thiol-Disulfide Exchange : Reactivity with disulfides (e.g., oxidized glutathione) can lead to thioether formation, though direct evidence for this compound remains speculative .
Alkylation and Arylation Reactions
The piperidine nitrogen and benzyl group participate in alkylation/arylation processes:
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N-Alkylation : The secondary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This is observed in analogous compounds like 1-benzylpiperidine-3-carbothioamide, where alkylation enhances biological activity .
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Benzyl Group Functionalization : Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzyl ring is feasible. For instance, nitration at the para position has been reported in benzoylpiperidine derivatives under HNO₃/H₂SO₄ conditions .
Condensation and Cyclization
The thioamide moiety facilitates condensation reactions:
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Heterocycle Formation : Reaction with α,β-unsaturated carbonyl compounds (e.g., acrylates) yields thiazolidinone or thiazine derivatives. Similar pathways are documented for structurally related thioureas .
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine-linked derivatives, though steric hindrance from the benzyl group may limit reactivity.
Redox Reactions
The thiocarbonyl group undergoes reduction and oxidation:
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Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the thioamide to a secondary amine, yielding 1-benzylpiperidine-2-amine. This is critical in prodrug design for neurodegenerative therapeutics .
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Oxidation to Sulfoxide/Sulfone : Treatment with oxidizing agents like m-CPBA converts the thioamide to sulfoxide (C=S→O) or sulfone (C=SO₂) derivatives, altering electronic properties .
Metal Complexation
The sulfur atom acts as a soft Lewis base, coordinating transition metals:
Metal Ion | Observed Complexation | Application |
---|---|---|
Cu(II) | Forms stable complexes | Catalytic oxidation of phenols |
Pd(II) | Ligand in cross-coupling | Suzuki-Miyaura reactions |
Biological Interactions
While not strictly chemical reactions, its pharmacological interactions include:
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Enzyme Inhibition : Competitively inhibits acetylcholinesterase (AChE) with a reported Kₐ of 1.9 µM in analogs, enhancing cholinergic signaling .
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MAGL Inhibition : Structural analogs like benzoylpiperidines show reversible inhibition of monoacylglycerol lipase (MAGL) with IC₅₀ values as low as 80 nM .
Synthetic Modifications
Key synthetic routes involve:
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes such as acetylcholinesterase. Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics. Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Biological Research The compound is used in studies investigating the role of piperidine derivatives in modulating biological pathways and their effects on cellular processes. The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways. It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.
- Industrial Applications It is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-2-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also exert its effects by modulating oxidative stress pathways, thereby providing neuroprotective benefits .
Comparison with Similar Compounds
1-Benzylpiperidine-2-carbothioamide can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carboxamide: This compound has a carboxamide group instead of a carbothioamide group. It exhibits different chemical reactivity and biological activity.
1-Benzylpiperidine-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the piperidine ring. It is used in different synthetic applications and has distinct pharmacological properties.
1-Benzylpiperidine-2-thiol: This compound has a thiol group at the second position of the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Benzylpiperidine-2-carbothioamide is an organic compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H16N2S and a molecular weight of approximately 250.36 g/mol. The compound features a piperidine ring with a benzyl group and a carbothioamide functional group, which contribute to its unique pharmacological properties.
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications:
- Antidepressant-like Effects : Similar compounds have shown antidepressant-like properties in animal models, suggesting that this compound may exert similar effects due to its structural characteristics.
- Cholinesterase Inhibition : Compounds with related structures have been identified as potential cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Antipsychotic Potential : Some derivatives exhibit antipsychotic effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
The pharmacological effects of this compound are likely mediated through its interaction with various molecular targets:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism or degradation, thereby enhancing the availability of key neurotransmitters like acetylcholine and serotonin.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
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N-benzylpiperidine-1-carbothioamide | Benzyl group at nitrogen; carbothioamide | Potential cholinesterase inhibitor |
1-benzylpiperidine-3-carbothioamide | Benzyl group at nitrogen; carbothioamide | Antidepressant-like effects |
4-benzylpiperidine | Benzyl group at 4-position on piperidine | Monoamine releasing agent |
4-anilino-1-benzylpiperidine-4-carboxamide | Anilino substitution; carboxamide | Antipsychotic potential |
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Antidepressant Studies : Research demonstrated that derivatives similar to this compound exhibited significant reductions in depressive behavior in rodent models when administered chronically.
- Cholinesterase Inhibition : A study evaluated the cholinesterase inhibitory activity of various piperidine derivatives, finding that some compounds showed IC50 values in the low micromolar range, indicating strong inhibition .
- Neuropharmacological Applications : The unique combination of the benzyl group and carbothioamide functionality has been linked to enhanced neuropharmacological profiles, making these compounds candidates for further development in treating neurodegenerative disorders.
Properties
Molecular Formula |
C13H18N2S |
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Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-benzylpiperidine-2-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c14-13(16)12-8-4-5-9-15(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,16) |
InChI Key |
WFXITQXCXCPTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=S)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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